molecular formula C12H9Cl2NO4S2 B2521505 Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate CAS No. 1023511-50-3

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate

Cat. No.: B2521505
CAS No.: 1023511-50-3
M. Wt: 366.23
InChI Key: OUDIAANQRFWZOO-UHFFFAOYSA-N
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Description

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a sulfonamide group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of thiophene-2-carboxylic acid methyl ester, which reacts with 2,4-dichlorobenzenesulfonamide under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate is not well-documented. its structural features suggest it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: Similar structure but lacks the dichlorophenyl group.

    Methyl 3-amino-2-thiophenecarboxylate: Similar core structure but lacks the sulfonamide group.

Uniqueness

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate is unique due to the presence of both the dichlorophenyl and sulfonamide groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .

Biological Activity

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate (CAS No. 1023511-50-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉Cl₂N₁O₄S₂
  • Molecular Weight : 320.24 g/mol
  • CAS Number : 1023511-50-3

The presence of the sulfonamide group and the thiophene ring in its structure is crucial for its biological activity. The dichlorophenyl moiety may enhance its pharmacological properties by increasing lipophilicity and facilitating cell membrane penetration.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC₅₀ value of approximately 5 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and p53 .
  • Structure-Activity Relationship (SAR) : The presence of the sulfonamide group is essential for enhancing the compound's potency. Modifications at the thiophene ring can lead to variations in activity, with certain substitutions yielding higher cytotoxic effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

Research Findings

  • Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
  • Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis by interfering with ribosomal function .
  • Synergistic Effects : When combined with standard antibiotics like ampicillin, this compound demonstrated synergistic effects, enhancing overall antibacterial efficacy .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent.

Experimental Evidence

  • Inhibition of Pro-inflammatory Cytokines : Studies indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
  • Animal Models : In vivo studies using mouse models of inflammation demonstrated that administration of the compound led to decreased paw edema and reduced histopathological changes associated with inflammation .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC₅₀ ≈ 5 µM against MCF-7 cells
AntimicrobialMIC range: 10 - 50 µg/mL
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(4-5-20-11)15-21(17,18)10-3-2-7(13)6-8(10)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDIAANQRFWZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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